REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11](Cl)(=[O:13])=[O:12])[C:7](=[O:15])[CH2:6][CH2:5]2.[NH3:16]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[S:11](=[O:13])(=[O:12])[NH2:16])[C:7](=[O:15])[CH2:6][CH2:5]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC(C2=CC1S(=O)(=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
liquid
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to evaporate
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
TEMPERATURE
|
Details
|
is heated within a short time on the water-bath
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
ADDITION
|
Details
|
after the addition of active charcoal
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off with suction
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
CUSTOM
|
Details
|
is in the range of from 205° to 208° C.
|
Type
|
CUSTOM
|
Details
|
after recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of acetone and water it
|
Type
|
CUSTOM
|
Details
|
is 216° to 218° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2CCC(C2=CC1S(N)(=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |